molecular formula C21H20N4O3S B2850152 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 897622-06-9

1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea

Katalognummer B2850152
CAS-Nummer: 897622-06-9
Molekulargewicht: 408.48
InChI-Schlüssel: WGDRIQRHKCPUAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea, also known as GSK-3 inhibitor, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its role in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.

Wirkmechanismus

The mechanism of action of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor involves the inhibition of glycogen synthase kinase-3 (1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea) activity. 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea activity leads to the activation of various signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor are diverse and depend on the specific disease or condition being treated. In cancer treatment, 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor inhibits cancer cell growth and enhances the sensitivity of cancer cells to chemotherapy drugs. In Alzheimer's disease, it reduces the accumulation of amyloid-beta plaques in the brain and improves cognitive function. In diabetes, it improves glucose metabolism and insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor in lab experiments include its specificity for 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea and its potential therapeutic applications in various diseases. However, there are also limitations to using 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor in lab experiments. One limitation is its potential toxicity, which may limit its use in vivo. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor. One direction is the development of more potent and selective 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitors for use in vivo. Another direction is the identification of biomarkers for predicting the response to 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor treatment in cancer patients. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor in various diseases.

Synthesemethoden

The synthesis of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea involves the reaction of 2-aminothiazole with indole-2-carboxylic acid to form 2-(indol-2-yl)thiazol-4-ylamine. This compound is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate. The final step involves the reaction of ethyl carbamate with 2-methoxyphenyl isocyanate to form 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea.

Wissenschaftliche Forschungsanwendungen

1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy drugs.
Another area of research is Alzheimer's disease. 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. It also improves cognitive function in animal models of Alzheimer's disease.
1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor has also been studied for its potential role in the treatment of diabetes. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Eigenschaften

IUPAC Name

1-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-18-9-5-3-7-16(18)23-20(27)24-21-22-15(13-29-21)12-19(26)25-11-10-14-6-2-4-8-17(14)25/h2-9,13H,10-12H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDRIQRHKCPUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.